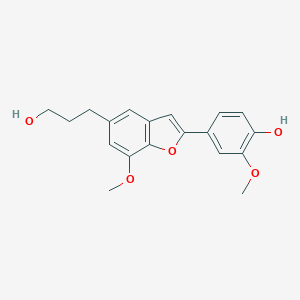

4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol

Descripción

Propiedades

IUPAC Name |

4-[5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h5-6,8-11,20-21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEONDVSBLGLFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425107 | |

| Record name | 4-[5-(3-Hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144735-57-9 | |

| Record name | 4-[5-(3-Hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans

This comprehensive technical guide details the synthesis of 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans, a class of compounds with potential applications in medicinal chemistry and drug development. The primary synthetic route discussed is a well-established multi-step process, with additional context provided on alternative methods for the construction of the core 2-arylbenzofuran scaffold. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Benzofurans are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The 2-arylbenzofuran motif, in particular, is a privileged scaffold in medicinal chemistry. The functionalization of this core structure, such as the introduction of a 3-hydroxypropyl group at the 5-position and a methoxy group at the 7-position, can significantly modulate the biological activity of the resulting compounds. This guide focuses on a practical and efficient synthetic pathway to access these specific derivatives.

Primary Synthetic Pathway

A convenient and general procedure for the synthesis of 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans has been developed, commencing from 2-allyloxy-3-methoxybenzaldehyde.[1] The overall synthetic strategy involves the initial construction of 5-allyl-2-aryl-7-methoxybenzofurans, followed by the transformation of the allyl group into the desired 3-hydroxypropyl side chain via hydroboration and oxidation.[1]

Overall Synthetic Scheme

The logical flow of the primary synthetic pathway is illustrated in the diagram below.

Caption: Overall synthetic workflow for 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans.

Step 1: Synthesis of 5-allyl-2-aryl-7-methoxybenzofurans

The initial step involves the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde.[1] This transformation is typically achieved through a condensation reaction with an appropriate aromatic aldehyde to form a stilbene intermediate, followed by an oxidative cyclization to yield the benzofuran core.

A detailed experimental protocol for this step can be adapted from established literature procedures for similar transformations. A general procedure is outlined below:

-

Condensation: To a solution of 2-allyloxy-3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), an equimolar amount of the desired substituted aromatic aldehyde and a base (e.g., potassium hydroxide) are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is then poured into water and acidified. The precipitated solid is filtered, washed with water, and dried.

-

Oxidative Cyclization: The crude stilbene intermediate is dissolved in a suitable solvent (e.g., ethanol), and an oxidizing agent (e.g., iodine) is added. The mixture is heated at reflux for several hours.

-

Purification: After cooling, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 5-allyl-2-aryl-7-methoxybenzofuran.

Step 2: Hydroboration-Oxidation of 5-allyl-2-aryl-7-methoxybenzofurans

The final step is the conversion of the allyl group at the 5-position to a 3-hydroxypropyl group. This is achieved through a two-step hydroboration-oxidation reaction.[1]

-

Hydroboration: The 5-allyl-2-aryl-7-methoxybenzofuran is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period.

-

Oxidation: The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The mixture is stirred at room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the final 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofuran.

Quantitative Data

The following table summarizes the reported yields for the synthesis of two exemplary 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans.[1]

| Aryl Substituent | 5-allyl-2-aryl-7-methoxybenzofuran Yield (%) | 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofuran Yield (%) |

| Phenyl | Data not specified | Data not specified |

| 4-Methoxyphenyl | Data not specified | Data not specified |

Note: Specific yield percentages for each step were not detailed in the primary reference, but the overall procedure is described as convenient and general.

Alternative Synthetic Strategies for the 2-Arylbenzofuran Core

While the aforementioned pathway provides a direct route to the target compounds, it is valuable to consider alternative methods for the construction of the central 2-arylbenzofuran scaffold. These methods could potentially be adapted to synthesize the desired 5-substituted-7-methoxybenzofuran precursors.

McMurry Coupling

A novel two-step synthesis of 2-arylbenzofurans has been developed utilizing a selective cross McMurry coupling reaction between a salicylaldehyde derivative and an aromatic aldehyde.[2][3] This is followed by an oxidative cyclization of the resulting o-vinylphenol to furnish the 2-arylbenzofuran.[2][3]

Caption: McMurry coupling approach to 2-arylbenzofurans.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions offer a powerful and versatile approach to the synthesis of 2-arylbenzofurans. One common strategy involves the palladium-catalyzed ring closure of o-halobenzyl ketones.[4] Another modern approach is the direct C-H arylation of the benzofuran ring, which is an atom-economical method that avoids pre-functionalization.[5]

Oxidative Cyclization of o-Hydroxystilbenes

The oxidative cyclization of o-hydroxystilbenes is a key step in several synthetic routes to 2-arylbenzofurans. This transformation can be catalyzed by various reagents, including iodine(III) compounds.[4]

Conclusion

The synthesis of 2-aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans can be reliably achieved through a multi-step sequence starting from 2-allyloxy-3-methoxybenzaldehyde. The key transformations involve the formation of a 5-allyl-2-aryl-7-methoxybenzofuran intermediate, followed by a hydroboration-oxidation reaction to install the 3-hydroxypropyl side chain. For researchers seeking alternative routes to the core 2-arylbenzofuran structure, methods such as McMurry coupling and palladium-catalyzed reactions offer viable and often highly efficient options. The choice of synthetic strategy will depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

References

- 1. Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Isolation of 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol from Diospyros lotus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of the lignan, 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol, a bioactive compound found in the plant Diospyros lotus. While specific isolation protocols and quantitative yields for this compound from D. lotus are not extensively documented in publicly available literature, this document provides a comprehensive, generalized methodology based on established lignan extraction and purification techniques. Spectroscopic data for the compound, essential for its identification and characterization, are presented. Furthermore, this guide explores the potential biological activities of this lignan, focusing on the antioxidant and anti-inflammatory signaling pathways commonly modulated by this class of compounds. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Diospyros lotus, commonly known as the date-plum, is a plant species that has been traditionally used in various systems of medicine. Its chemical constituents are of significant interest to the scientific community for their potential therapeutic applications. Among the diverse phytochemicals present in D. lotus are lignans, a class of polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

This guide focuses on a specific lignan, this compound, which has been identified as a constituent of Diospyros lotus. The objective of this document is to provide a detailed technical overview of the processes involved in its isolation and to shed light on its potential mechanisms of action.

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through various analytical techniques. The following tables summarize its key physicochemical properties and spectroscopic data, compiled from publicly available databases.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Table 2: Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

Note: Specific NMR and Mass Spectrometry data from the isolation of this compound from Diospyros lotus are not available in the reviewed literature. The data presented here are generic for the compound.

Experimental Protocols: A Generalized Approach

The following is a generalized protocol for the isolation of this compound from Diospyros lotus, based on standard methodologies for lignan extraction and purification.[1][2] It is important to note that optimization of these steps would be necessary to achieve a high yield and purity of the target compound.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material from Diospyros lotus (e.g., leaves, stems, or roots).

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Solvent Selection: Macerate the powdered plant material with a suitable organic solvent. A common choice for lignan extraction is methanol or ethanol.

-

Maceration: Soak the plant powder in the selected solvent (e.g., 1:10 w/v ratio) at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate or chloroform fractions.

-

Solvent Evaporation: Evaporate the solvent from each fraction to obtain fractionated extracts.

Chromatographic Purification

-

Column Chromatography: Subject the lignan-rich fraction (e.g., ethyl acetate fraction) to column chromatography over silica gel. Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to separate the components.

-

Thin-Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the fractions containing the compound of interest to Prep-HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).

Structure Elucidation

Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Caption: Generalized workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, lignans as a class are well-known for their antioxidant and anti-inflammatory properties.[3][4][5][6][7][8] These effects are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Lignans are potent antioxidants that can neutralize free radicals and upregulate the expression of endogenous antioxidant enzymes. A central regulator of the antioxidant response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals like lignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3]

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol . Due to the limited availability of published experimental data for this specific molecule, this guide presents data from a closely related, naturally occurring benzofuran, 5-(3-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)-3-benzo[b]furancarbaldehyde [1]. This analog shares the core 5-(3-hydroxypropyl)-7-methoxybenzofuran structure, providing a strong basis for the interpretation and prediction of the spectral characteristics of the target compound.

This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing similar benzofuran derivatives.

Predicted Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for the analogous compound, 5-(3-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)-3-benzo[b]furancarbaldehyde, as reported in the literature[1]. The data was acquired in CDCl₃. These values serve as a reference for predicting the spectral data of this compound.

Table 1: ¹H NMR Data of 5-(3-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)-3-benzo[b]furancarbaldehyde [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.94 | m | H-8 | |

| 2.81 | t | 7.5 | H-7 |

| 3.70 | t | 6.4 | H-9 |

| 3.99 | s | OMe | |

| 4.01 | s | OMe | |

| 5.99 | s | OH | |

| 6.73 | d | 1.5 | H-6 |

| 7.05 | d | 8.3 | H-5' |

| 7.36 | dd | 1.8, 8.3 | H-6' |

| 7.37 | d | 1.8 | H-2' |

| 7.64 | d | 1.5 | H-4 |

| 10.26 | s | CHO |

Table 2: ¹³C NMR Data of 5-(3-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)-3-benzo[b]furancarbaldehyde [1]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 32.6 | t | C-8 |

| 34.8 | t | C-7 |

| 56.1 | q | OMe |

| 56.3 | q | OMe |

| 62.3 | t | C-9 |

| 108.9 | d | C-2' |

| 111.1 | d | C-6 |

| 113.6 | d | C-4 |

| 115.0 | d | C-5' |

| 116.8 | s | C-3a |

| 120.8 | s | C-1' |

| 123.7 | d | C-6' |

| 127.4 | s | C-3 |

| 140.0 | s | C-5 |

| 141.8 | s | C-7a |

| 144.7 | s | C-3' |

| 146.9 | s | C-4' |

| 148.7 | s | C-2 |

| 165.8 | s | C-7 |

| 186.7 | d | CHO |

Mass Spectrometry Data

The high-resolution mass spectrum for 5-(3-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)-3-benzo[b]furancarbaldehyde showed a molecular ion peak (M+) at m/z 356.1248, which is consistent with the molecular formula C₂₀H₂₀O₅[1]. For the target compound, this compound, the expected molecular formula is C₁₉H₂₀O₅, with a monoisotopic mass of 328.1311 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for benzofuran derivatives, based on common laboratory practices.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified benzofuran derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is required to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrumentation and Data Acquisition:

-

Mass spectra are commonly acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The analysis can be performed in either positive or negative ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized benzofuran derivative.

References

Physicochemical Properties of 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of the benzofuran derivative, 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol. Due to a lack of available experimental data for this specific compound in the public domain, this document presents computed data for a structurally similar molecule, 4-(3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl)-2-methoxyphenol , to serve as an estimation. Furthermore, this guide details standardized experimental protocols for the determination of key physicochemical parameters and explores potential biological signaling pathways based on the known activities of related benzofuran and methoxyphenol compounds.

Estimated Physicochemical Data

The following table summarizes the computed physicochemical properties for the closely related compound, 4-(3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl)-2-methoxyphenol, as sourced from the PubChem database. These values are generated through computational models and should be considered as estimations pending experimental verification.[1]

| Property | Computed Value | Data Source |

| Molecular Formula | C₂₀H₂₄O₆ | PubChem |

| Molecular Weight | 360.4 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 360.15728848 Da | PubChem |

| Topological Polar Surface Area | 88.4 Ų | PubChem |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical study of this compound, the following sections detail standardized experimental methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of a sample block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the thermometer, and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is fundamental to understanding its behavior in different environments, which is critical for drug development and formulation. A common method involves the shake-flask technique.[4]

Methodology:

-

Solvent Selection: A range of solvents of varying polarity are chosen (e.g., water, ethanol, acetone, hexane). For ionizable compounds, aqueous solutions of different pH (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) are also used.[5]

-

Sample Preparation: A pre-weighed amount of the compound (e.g., 25 mg) is added to a specific volume of the solvent (e.g., 0.75 mL) in a test tube or vial.[5]

-

Equilibration: The mixture is vigorously agitated (shaken) at a constant temperature for a set period to ensure equilibrium is reached.[4]

-

Observation/Quantification: The solubility can be qualitatively assessed by visual inspection (soluble or insoluble). For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds, UV-Vis spectrophotometry is a common and effective method for pKa determination.

Methodology:

-

Solution Preparation: A stock solution of the compound is prepared. Aliquots of this stock solution are then diluted into a series of buffer solutions with a range of known pH values that bracket the expected pKa.[6]

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded. The acidic (protonated) and basic (deprotonated) forms of the phenol will have different absorption spectra.[7]

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different absorptivities is measured for each solution.

-

pKa Calculation: The Henderson-Hasselbalch equation is applied. By plotting the pH versus the logarithm of the ratio of the concentrations of the basic to the acidic form (determined from the absorbance values), the pKa can be obtained from the intercept of the resulting line.[7]

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are combined in a separation funnel and allowed to saturate.

-

Compound Addition: A known amount of the compound is dissolved in the n-octanol-saturated aqueous phase or the water-saturated n-octanol phase.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the structural motifs of benzofuran and 2-methoxyphenol are present in numerous biologically active molecules. This suggests potential therapeutic applications and interactions with key signaling pathways.

Anti-Inflammatory Activity

Benzofuran derivatives have been reported to possess significant anti-inflammatory properties.[8][9] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, certain benzofuran hybrids have been shown to down-regulate the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10] This regulation is often achieved through the modulation of major inflammatory signaling cascades, including the NF-κB and MAPK pathways .[10][11] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the expression of various inflammatory genes.

Anticancer Potential

Compounds containing the 2-methoxyphenol (guaiacol) moiety have been investigated for their antioxidant and anticancer activities. The methoxy group can enhance cytotoxic activity in various cancer cell lines by targeting specific protein markers and activating downstream signaling pathways that lead to cell death.[12] Polyphenolic compounds, a class to which the target molecule belongs, are known to exert antitumor effects by modulating numerous signaling pathways critical for cancer development and progression.[13] These include the PI3K/Akt/mTOR, RAS, and MAPK pathways .[13][14] For example, 2-methoxy-4-vinylphenol has been shown to attenuate the migration of human pancreatic cancer cells by blocking FAK and AKT signaling.[15] Furthermore, some methoxyflavones are known to induce apoptosis and autophagy through the regulation of the mTOR-ATG4-LC3-II pathway and by inducing endoplasmic reticulum (ER) stress.[16]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific molecule is not currently available, the provided computed data for a close analog, detailed experimental protocols, and an overview of potential biological activities based on related compounds offer a robust starting point for further investigation. The outlined methodologies for determining melting point, solubility, pKa, and logP are standard, reliable procedures that can be readily implemented. Furthermore, the potential for this compound to interact with key anti-inflammatory and anticancer signaling pathways, such as NF-κB, MAPK, and PI3K/Akt/mTOR, warrants further biological evaluation.

References

- 1. 4-(3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl)-2-methoxyphenol | C20H24O6 | CID 4365980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pharmaguru.co [pharmaguru.co]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 15. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

"natural occurrence of 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol in Clematis delavayi"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the phytochemical composition of Clematis delavayi, a plant species with a history of use in traditional medicine. While the specific benzofuran derivative, 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol, has not been documented in the current body of scientific literature as a natural constituent of Clematis delavayi, this guide provides a comprehensive overview of the known chemical compounds isolated from this plant and its varieties. Furthermore, it outlines a generalized yet detailed experimental protocol for the extraction and isolation of phytochemicals from plant matrices, offering a foundational methodology for researchers. A generalized workflow for natural product discovery is also presented to guide future research endeavors in this field.

Phytochemical Constituents of Clematis delavayi

While the target compound, this compound, is not reported, studies on Clematis delavayi var. spinescens have led to the isolation and identification of various other compounds. These belong to several major classes of secondary metabolites. A study on the aerial parts of Clematis delavayi var. spinescens resulted in the isolation of a new coumarin, 7-hydroxy-4,6-dimethoxy-5-methylcoumarin, along with seventeen other known compounds.[1][2][3][4][5] The identified compounds are primarily phenolics, which include coumarins, lignans, and flavonoids.[3]

The genus Clematis is known for producing a diverse array of bioactive compounds, and its roots and rhizomes have been traditionally used for their analgesic, antibacterial, and anti-inflammatory properties.[1][3][4]

Generalized Experimental Protocol for Phytochemical Isolation

The following is a generalized protocol for the extraction, fractionation, and isolation of bioactive compounds from plant material, such as Clematis delavayi. This methodology is based on standard practices in phytochemistry.

Plant Material Collection and Preparation

-

Collection: Collect fresh aerial parts (leaves, stems) of Clematis delavayi.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.

-

Grinding: Mill the dried plant material into a fine powder to increase the surface area for extraction.

Extraction

-

Solvent Selection: Choose an appropriate solvent or solvent system based on the polarity of the target compounds. A common initial extraction is performed with 80% methanol.

-

Maceration:

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble within a Soxhlet apparatus.

-

Continuously extract with a suitable solvent (e.g., 80% methanol) by heating the solvent in the flask.[6]

-

-

Concentration: After extraction, evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[6]

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).

-

This separates the compounds based on their differential solubility in the immiscible solvent phases.

-

-

Column Chromatography:

-

Pack a glass column with a stationary phase (e.g., silica gel, Sephadex LH-20).

-

Apply the crude extract or a fraction onto the column.

-

Elute with a solvent gradient of increasing polarity to separate the components.

-

Isolation and Purification of Compounds

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Utilize a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compounds.

-

Collect the fractions corresponding to individual peaks.

-

-

Thin-Layer Chromatography (TLC):

-

Monitor the separation process and assess the purity of the isolated fractions using analytical TLC plates.

-

Structural Elucidation

-

Spectroscopic Analysis: Identify the chemical structure of the purified compounds using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.[4]

-

Ultraviolet-Visible (UV) Spectroscopy and Infrared (IR) Spectroscopy: To identify functional groups and chromophores.[4]

-

Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow for the discovery of bioactive compounds from natural sources.

Caption: A generalized workflow for the discovery of natural products from plant sources.

Conclusion

While the presence of this compound in Clematis delavayi remains unconfirmed, this guide provides a foundational framework for researchers interested in the phytochemistry of this plant. The outlined experimental protocols and the natural product discovery workflow offer a systematic approach to the isolation, identification, and characterization of novel bioactive compounds. Further investigation into the chemical constituents of Clematis delavayi is warranted to fully understand its therapeutic potential and to potentially uncover new natural products for drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Chemical constituents from Clematis delavayi var. spinescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Constituents from Clematis delavayi var. spinescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Chemical Constituents from Clematis delavayi var. spinescens | Semantic Scholar [semanticscholar.org]

- 6. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of benzofuran lignans in plants: A technical guide for researchers and drug development professionals

An in-depth exploration of the molecular journey from primary metabolites to complex benzofuran lignans, this technical guide elucidates the key enzymatic steps, regulatory networks, and analytical methodologies crucial for their study and exploitation.

Benzofuran lignans, a significant class of plant secondary metabolites, are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Their complex chemical structures, characterized by a core benzofuran ring system, originate from the phenylpropanoid pathway. This whitepaper provides a comprehensive overview of the biosynthetic pathway of these valuable compounds, with a focus on dehydrodiconiferyl alcohol, a key intermediate. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

The Biosynthetic Pathway: From Phenylalanine to Benzofuran Lignans

The journey to benzofuran lignans begins with the essential amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of monolignols, the primary building blocks of lignans and lignin. Coniferyl alcohol is the principal monolignol precursor for the biosynthesis of many benzofuran lignans.

The pivotal step in the formation of the benzofuran ring is the oxidative coupling of two coniferyl alcohol molecules. This reaction is catalyzed by oxidative enzymes, primarily peroxidases and laccases, which generate resonance-stabilized phenoxy radicals from the coniferyl alcohol monomers.[1] The subsequent radical-radical coupling occurs stereoselectively, often guided by dirigent proteins, to form various dimeric structures.

Specifically, the formation of dehydrodiconiferyl alcohol, a key benzofuran lignan, proceeds through an 8-5' coupling of two coniferyl alcohol radicals. This is followed by an intramolecular cyclization to create the characteristic dihydrobenzofuran ring.[2] The biosynthesis of dehydrodiconiferyl alcohol glucosides, which have been investigated for their potential role in plant growth, involves a two-step pathway: the dimerization of coniferyl alcohol by a soluble intracellular peroxidase, followed by glycosylation.[1]

The absolute configuration of the resulting dehydrodiconiferyl alcohol is crucial for its biological activity. For instance, (+)-dehydrodiconiferyl alcohol has a (2S, 3R) configuration.[3]

References

Spectral Analysis of 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol is a complex organic molecule belonging to the benzofuran family. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation and purity assessment of this compound rely heavily on a comprehensive analysis of its spectral data. This technical guide provides a detailed overview of the expected spectral characteristics of this compound, based on available data for structurally related compounds and established principles of spectroscopic analysis. While specific experimental data for the title compound is not widely available in public databases, this guide offers a robust framework for its spectral interpretation and characterization.

Data Presentation

The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound. The values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic Protons (Benzofuran) | 6.5 - 7.5 | s, d | 7.0 - 9.0 |

| Aromatic Protons (Phenol) | 6.8 - 7.2 | d, dd | 7.5 - 8.5 |

| Furan Proton | 6.5 - 7.0 | s | - |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | s | - |

| Hydroxypropyl Protons (-CH₂-CH₂-CH₂-OH) | 1.8 - 3.8 | m, t | 6.0 - 7.5 |

| Phenolic Hydroxyl Proton (-OH) | 5.0 - 6.0 | br s | - |

| Alcoholic Hydroxyl Proton (-OH) | 1.5 - 2.5 | t | 5.0 - 6.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (Benzofuran & Phenol) | 100 - 160 |

| Furan Carbons | 105 - 150 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Hydroxypropyl Carbons (-CH₂-CH₂-CH₂-OH) | 20 - 70 |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₉H₂₀O₅ |

| Molecular Weight | 328.36 g/mol |

| Expected [M]+ or [M+H]⁺ (m/z) | 328 or 329 |

| Key Fragmentation Patterns | Loss of H₂O, CH₃, C₃H₇O |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Phenolic & Alcoholic) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Parameter | Expected Value |

| λmax (in Ethanol or Methanol) | 280 - 320 nm |

| Molar Absorptivity (ε) | Data not available |

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not available in the public domain. However, the following are general methodologies that would be employed for the acquisition of the spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Standard pulse sequences would be used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to acquire the carbon NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

2. Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices, often coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, would be used to obtain accurate mass measurements.

-

Data Acquisition: The mass spectrum would be acquired in positive or negative ion mode. High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. Fragmentation data (MS/MS) can be obtained to aid in structural elucidation.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound would be prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.

-

Data Acquisition: The absorbance spectrum would be recorded over a wavelength range of approximately 200-800 nm. A baseline correction is performed using a cuvette containing only the solvent. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectral characterization of a novel compound.

Caption: Logical relationship of data in structural elucidation.

Methodological & Application

Application Notes and Protocols for In Vitro Antioxidant Assays of Methoxyphenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for commonly used in vitro antioxidant assays to evaluate the efficacy of methoxyphenolic compounds. These assays are crucial for screening and characterizing potential antioxidant candidates in the fields of pharmacology, food science, and cosmetics.

Introduction

Methoxyphenolic compounds, characterized by the presence of at least one methoxy group on a phenol ring, are a significant class of antioxidants found in various natural and synthetic sources. Their ability to scavenge free radicals and chelate pro-oxidant metals makes them valuable for mitigating oxidative stress, which is implicated in numerous disease pathologies.[1] The accurate and reproducible assessment of their antioxidant capacity is therefore essential. This guide details the principles and protocols for four widely accepted assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

General Experimental Workflow

The evaluation of the antioxidant activity of methoxyphenolic compounds typically follows a systematic progression from initial screening using chemical-based assays to more biologically relevant models. This workflow ensures a comprehensive assessment of the compound's potential.

Caption: General workflow for assessing the antioxidant activity of methoxyphenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] The reduction of the purple DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[2][3] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Caption: Reaction mechanism of the DPPH assay.

Experimental Protocol

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Methoxyphenolic compound (test sample)

-

Trolox or Ascorbic Acid (positive control)

-

96-well microplate

-

Microplate reader

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol.[1] Keep the solution in an amber bottle and protected from light.[1]

-

Test Sample Stock Solution: Prepare a stock solution of the methoxyphenolic compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions.

-

Positive Control Stock Solution: Prepare a stock solution of Trolox or ascorbic acid in methanol (e.g., 1 mg/mL) and create a series of dilutions.

Assay Procedure (96-well plate format):

-

Add 100 µL of the test sample or standard at various concentrations to the wells of a 96-well plate.[4]

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[4]

-

For the blank, use 100 µL of methanol instead of the sample.[4]

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm using a microplate reader.[3][4]

Data Analysis: The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula:

% RSA = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the sample concentration. A lower IC50 value indicates higher antioxidant activity.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[6] The pre-formed blue/green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.[6] This decolorization is proportional to the antioxidant's concentration.[6]

Caption: Workflow of the ABTS radical cation generation and scavenging.

Experimental Protocol

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

Methoxyphenolic compound (test sample)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[7]

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[4]

-

ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This generates the ABTS•+ radical.

-

Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Test Sample and Standard Solutions: Prepare serial dilutions of the methoxyphenolic compound and Trolox in the appropriate solvent.

Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample or standard at various concentrations to the wells.[2]

-

Add 180 µL of the diluted ABTS•+ working solution to each well.[2]

-

Incubate at room temperature for 6 minutes.[9]

-

Measure the absorbance at 734 nm.[2]

Data Analysis: The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.[9]

-

A_sample is the absorbance of the ABTS•+ solution with the sample.[9]

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[10] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by the change in absorbance at 593 nm.[3] The change in absorbance is directly proportional to the reducing power of the antioxidants.[11]

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Protocol

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Methoxyphenolic compound (test sample)

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution.[3] Warm the reagent to 37°C before use.

-

Test Sample and Standard Solutions: Prepare serial dilutions of the methoxyphenolic compound and the standard (FeSO₄ or Trolox).

Assay Procedure (96-well plate format):

-

Add 10 µL of the test sample or standard to the wells.

-

Add 190 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.[3]

-

Measure the absorbance at 593 nm.[3]

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The antioxidant capacity of the sample is then determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12] The antioxidant scavenges the peroxyl radicals, thus protecting the fluorescent probe from degradation. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[13]

Caption: Schematic representation of the ORAC assay principle.

Experimental Protocol

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (standard)

-

Phosphate buffer (75 mM, pH 7.4)

-

Methoxyphenolic compound (test sample)

-

Black 96-well microplate

-

Fluorescence microplate reader

Reagent Preparation:

-

Fluorescein Working Solution: Prepare a stock solution of fluorescein in phosphate buffer and then dilute it to the final working concentration (e.g., ~8.4 x 10⁻⁸ M).[14] Protect from light.

-

AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 75 mM) just before use.[14]

-

Trolox Standards and Test Samples: Prepare serial dilutions of Trolox and the methoxyphenolic compound in phosphate buffer.

Assay Procedure (96-well plate format):

-

Add 150 µL of the fluorescein working solution to each well.[14]

-

Add 25 µL of the test sample, Trolox standard, or phosphate buffer (for the blank) to the respective wells.[14]

-

Incubate the plate at 37°C for 30 minutes.[14]

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.[14]

-

Immediately begin measuring the fluorescence every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm; Emission: 520 nm).[14]

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the sample is calculated from the standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Data Presentation: Antioxidant Activity of Selected Methoxyphenolic Compounds

The following tables summarize the quantitative antioxidant activity of several common methoxyphenolic compounds determined by the assays described above. Note that values can vary depending on the specific experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50)

| Compound | IC50 (µg/mL) | Reference |

| Vanillin | 0.81 | [15] |

| Ferulic Acid | ~25-100 (concentration dependent activity) | [16][17] |

| Eugenol | - | |

| Curcumin | - | |

| 3-tert-Butyl-4-methoxyphenol (BHA) | 6.25 - 50 (indicative range) | [1] |

| Trolox (Standard) | - | |

| Ascorbic Acid (Standard) | - |

Table 2: ABTS Radical Scavenging Activity (TEAC)

| Compound | TEAC (Trolox Equivalents) | Reference |

| Vanillin | Stronger than Trolox | [18] |

| Ferulic Acid | - | |

| Eugenol | - | |

| Curcumin | - | |

| 3-tert-Butyl-4-methoxyphenol (BHA) | - | [1] |

Table 3: FRAP (Ferric Reducing Antioxidant Power)

| Compound | FRAP Value (µmol Fe²⁺/g or TEAC) | Reference |

| Vanillin | - | |

| Ferulic Acid | - | |

| Eugenol | - | |

| Curcumin | - |

Table 4: ORAC (Oxygen Radical Absorbance Capacity)

| Compound | ORAC Value (µmol TE/g) | Reference |

| Vanillin | Stronger than Trolox | [18] |

| Ferulic Acid | - | |

| Eugenol | - | |

| Curcumin | 9,500 - 1,500,000 | [8][19] |

| Turmeric (Ground) | 127,068 - 159,277 | [20][21] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 6. benchchem.com [benchchem.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. biologicpharmamedical.com [biologicpharmamedical.com]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]

- 17. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]

- 18. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nature Identical Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medindia.net [medindia.net]

- 21. modernsurvivalblog.com [modernsurvivalblog.com]

Application Note: Determining the Free Radical Scavenging Activity of 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol using the DPPH Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for evaluating the in vitro antioxidant potential of the compound 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH assay is a rapid, simple, and widely used method for screening the antioxidant capacity of pure compounds and natural extracts.[1][2][3] This document outlines the principle of the assay, necessary materials, step-by-step experimental procedures, and methods for data analysis and presentation.

Introduction and Principle

Free radicals are highly reactive molecules that can cause cellular damage, contributing to aging and various diseases.[2][4] Antioxidants can neutralize these harmful molecules, making them a key area of research in drug development and food science.[4] The compound this compound is a lignan that has been isolated from plants such as Diospyros lotus.[5][6]

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol, with a maximum absorbance around 517 nm.[2][3] When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[2][4][7] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[2]

Materials and Reagents

Equipment:

-

UV-Vis Spectrophotometer or Microplate Reader

-

Analytical Balance

-

Vortex Mixer

-

Sonicator

-

Calibrated Micropipettes (10 µL to 1000 µL)

-

96-well microtiter plates or spectrophotometer cuvettes

-

1.5 mL microfuge tubes

-

Volumetric flasks

Chemicals and Reagents:

-

This compound (Test Compound)

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH), >95% purity

-

Methanol (HPLC or Spectrophotometric grade)

-

Ethanol (96%, HPLC or Spectrophotometric grade)

-

Ascorbic Acid or Trolox (as a positive control/standard)

-

Dimethyl Sulfoxide (DMSO, if required for sample solubility)

Experimental Protocols

This protocol is designed for a 96-well plate format for high-throughput screening but can be adapted for use with cuvettes.

Preparation of Reagents

1. DPPH Stock Solution (e.g., 1 mM):

- Accurately weigh approximately 3.94 mg of DPPH powder.

- Dissolve it in 10 mL of methanol or ethanol in a volumetric flask.

- Sonicate for a few minutes to ensure complete dissolution.[8]

- Wrap the flask in aluminum foil to protect it from light and store it at -20°C for up to one week.[1][9]

2. DPPH Working Solution (e.g., 0.1 mM):

- Dilute the DPPH stock solution 1:10 with methanol or ethanol.

- The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[10] Adjust the concentration if necessary.

- This solution must be prepared fresh daily and kept in the dark.[1]

3. Test Compound Stock Solution (e.g., 1 mg/mL):

- Accurately weigh 1 mg of this compound.

- Dissolve it in 1 mL of a suitable solvent (e.g., methanol, ethanol, or a minimal amount of DMSO and then diluted with methanol). Ensure the chosen solvent does not interfere with the assay.[1]

4. Standard Antioxidant Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

- Prepare a 1 mg/mL stock solution of Ascorbic Acid (or Trolox) in the same solvent used for the test compound.

5. Preparation of Serial Dilutions:

- From the stock solutions of the test compound and the standard, prepare a series of dilutions at various concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the chosen solvent.

Assay Procedure (96-Well Plate)

-

Plate Setup:

-

Add 100 µL of the serially diluted test compound and standard solutions into separate wells of the 96-well plate.

-

Control Wells: Prepare wells containing 100 µL of the DPPH working solution and 100 µL of the solvent (without the test compound). This serves as the negative control (A_control).[11]

-

Blank Wells: Prepare wells containing 200 µL of the solvent alone to zero the spectrophotometer.[1]

-

-

Reaction Initiation:

-

Add 100 µL of the DPPH working solution to each well containing the test compound and standard dilutions. Mix well by gentle pipetting.[8]

-

-

Incubation:

-

Absorbance Measurement:

Data Analysis

Calculation of Scavenging Activity

The percentage of DPPH free radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [7][11]

Where:

-

A_control is the absorbance of the control reaction (DPPH solution + solvent).

-

A_sample is the absorbance of the test sample (DPPH solution + test compound or standard).

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Plot a graph of the percentage of scavenging activity (%) on the Y-axis against the corresponding concentrations of the test compound on the X-axis.[12]

-

Use linear regression analysis to obtain the equation of the line (y = mx + c).[13][14]

-

Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x.[14][15]

IC₅₀ = (50 - c) / m

A lower IC₅₀ value indicates a higher antioxidant potency of the compound.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between the test compound and the standard antioxidant.

Table 1: Free Radical Scavenging Activity of Test Compound and Ascorbic Acid

| Concentration (µg/mL) | This compound | Ascorbic Acid (Standard) |

| Mean Absorbance ± SD | % Scavenging Activity | |

| Control (0) | 1.012 ± 0.015 | 0.00 |

| 6.25 | 0.854 ± 0.021 | 15.61 |

| 12.5 | 0.698 ± 0.019 | 31.03 |

| 25 | 0.515 ± 0.022 | 49.11 |

| 50 | 0.321 ± 0.017 | 68.28 |

| 100 | 0.158 ± 0.013 | 84.39 |

| IC₅₀ (µg/mL) | 25.45 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for the DPPH free radical scavenging assay.

DPPH Scavenging Mechanism

Caption: Chemical principle of the DPPH radical scavenging assay.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iomcworld.com [iomcworld.com]

- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 11. plant-stress.weebly.com [plant-stress.weebly.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Inflammatory Effects of Natural Products

Audience: Researchers, scientists, and drug development professionals.

Introduction: Natural products are a significant source of novel therapeutic agents, with many exhibiting potent anti-inflammatory properties.[1] Validating these effects requires robust and reproducible in vitro models. Cell-based assays provide a controlled environment to investigate the molecular mechanisms by which natural products modulate inflammatory responses, offering a crucial step in the drug discovery pipeline.[1][2]

This document provides detailed protocols for a panel of key cell-based assays used to screen and characterize the anti-inflammatory potential of natural products. The assays focus on measuring the inhibition of critical inflammatory mediators in a cellular context, typically using murine macrophage cell lines like RAW 264.7, which are reliable models for studying inflammation.[3][4] The protocols cover the assessment of cell viability, nitric oxide production, pro-inflammatory cytokine release, and the expression of key inflammatory enzymes.

General Experimental Workflow

The overall process for evaluating natural products involves several sequential steps. Initially, it is essential to determine the cytotoxicity of the compound to ensure that any observed anti-inflammatory effects are not merely a result of cell death. Subsequently, the ability of non-toxic concentrations of the natural product to inhibit inflammation—induced by a stimulant like Lipopolysaccharide (LPS)—is assessed through various assays.

Caption: A flowchart of the experimental process for assessing anti-inflammatory compounds.

Section 1: Cell Viability Assay (MTT Assay)

Application Note: Before assessing anti-inflammatory properties, it is critical to evaluate the cytotoxicity of the natural product. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5][7] This assay helps identify a concentration range of the test compound that does not harm the cells, ensuring that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not cell death.[4]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed RAW 264.7 macrophages into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[4]

-

Treatment: Prepare various concentrations of the natural product extract in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with the solvent used to dissolve the extract, e.g., DMSO) and a "cells only" control.

-

Incubation: Incubate the plate for 24 hours under the same conditions.[4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[4][5]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][9]

-

Calculation: Calculate cell viability as a percentage relative to the vehicle control group.

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Section 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Application Note: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like LPS.[10] Overproduction of NO is a hallmark of chronic inflammation. The Griess assay is a simple, rapid, and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[3][11] A reduction in nitrite concentration in the supernatant of LPS-stimulated cells pre-treated with a natural product indicates potential anti-inflammatory activity.[4]

Protocol: Griess Assay for Nitrite Determination

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[10] Pre-treat the cells for 1-2 hours with non-toxic concentrations of the natural product.

-

Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4][10] Include control groups: untreated cells, cells treated with LPS only, and cells treated with the natural product only.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[4]

-

Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., ranging from 1.5 to 100 µM) using fresh culture medium as the diluent.[12]

-

Griess Reagent Addition: The Griess reagent is typically a two-part solution.

-

Reaction: Add 100 µL of the combined Griess reagent to each well containing the standards and samples.[4]

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[3][4]

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve. The percentage inhibition of NO production can be calculated.

Section 3: Pro-Inflammatory Cytokine Measurement (ELISA)